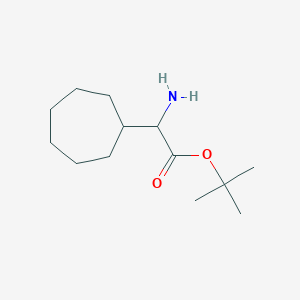![molecular formula C11H13NO3 B8684882 ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate](/img/structure/B8684882.png)
ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and the use of continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to calcium channels and inhibits their activity, which can affect various physiological processes . As a protein kinase inhibitor, it interferes with the kinase’s ability to phosphorylate its substrates, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 6,7-dihydro-4-hydroxy-5H-cyclopenta[b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with variations in the substituents, affecting its reactivity and applications.
These comparisons highlight the uniqueness of ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate in terms of its specific functional groups and the resulting chemical and biological activities .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-12-9-5-3-4-7(9)10(8)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
KHUOPFIKOAGDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)

![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)







![1-(3-methylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684890.png)


